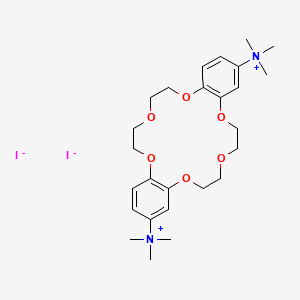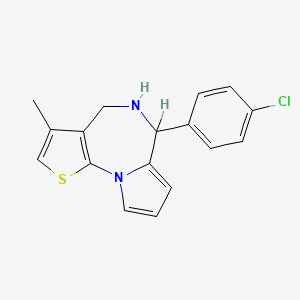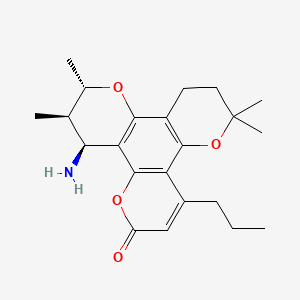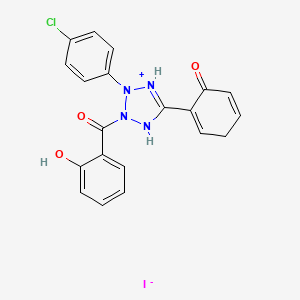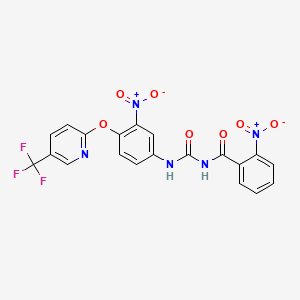
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- is a complex organic compound that features a benzamide core with multiple substituents, including nitro groups and a trifluoromethyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- typically involves multi-step organic reactions. Key steps may include:
Nitration: Introduction of nitro groups to the benzene ring using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Amination: Conversion of nitro groups to amines using reducing agents such as iron powder and hydrochloric acid.
Coupling Reactions: Formation of the amide bond through coupling reactions, often using reagents like carbodiimides (e.g., DCC) or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitro-N-methylaniline
- 2-Amino-4-nitro-N-methylaniline
- 2-Nitro-4-(trifluoromethyl)benzenethiol
Uniqueness
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and trifluoromethyl-pyridinyl groups makes it particularly interesting for applications requiring specific electronic or steric characteristics.
Properties
CAS No. |
103829-06-7 |
|---|---|
Molecular Formula |
C20H12F3N5O7 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
2-nitro-N-[[3-nitro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H12F3N5O7/c21-20(22,23)11-5-8-17(24-10-11)35-16-7-6-12(9-15(16)28(33)34)25-19(30)26-18(29)13-3-1-2-4-14(13)27(31)32/h1-10H,(H2,25,26,29,30) |
InChI Key |
DXSZRDRRNLEQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



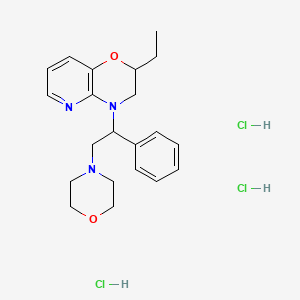
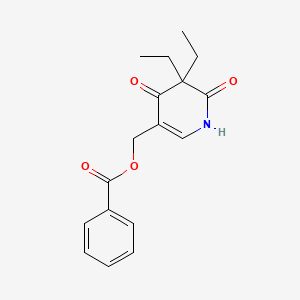

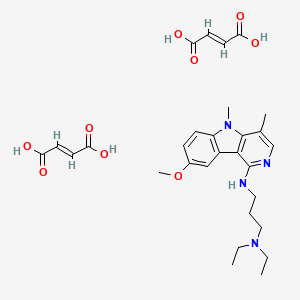
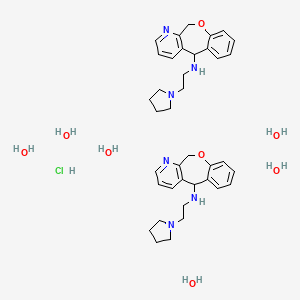

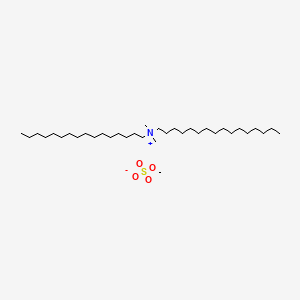
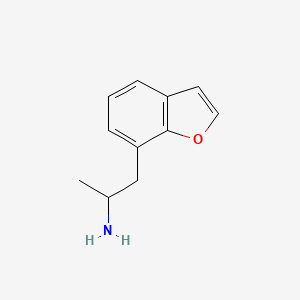
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
